2,6-Dimethylpiperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dimethylpiperidine-3-carboxylic acid (DMPCA) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPCA is a piperidine derivative that has a unique molecular structure and properties, making it a valuable tool for researchers in different scientific disciplines.

Scientific Research Applications

Solar Cell Applications

- Copper(I) Complexes for Dye-Sensitized Solar Cells : 2,6-Dimethylpiperidine-3-carboxylic acid derivatives have been utilized in the synthesis of copper(I) complexes, specifically designed for incorporation into copper-based dye-sensitized solar cells (DSCs). This research highlights the potential of these compounds in improving the efficiency and performance of solar cells (Constable et al., 2009).

Chemical Synthesis and Catalysis

- Esterification and Large-Ring Lactonization : The compound has been used in a rapid and mild esterification method, notably in the synthesis of large-ring lactones. This demonstrates its role in facilitating complex organic synthesis processes (Inanaga et al., 1979).

- Hydrogen Bonding in Molecular Recognition : The compound acts in forming intermolecular hydrogen bonds, playing a significant role in molecular recognition, which is crucial in designing molecules for catalysis and synthetic chemistry (Wash et al., 1997).

Material Science and Biochemistry

- Building Block for Piperidine-Related Alkaloids : It serves as a promising chiral building block for synthesizing piperidine-related alkaloids, which are significant in material science and biochemistry (Takahata et al., 2002).

- Use in Spin Labeling and Peptide Induction : As a spin-labeled amino acid, this compound is effective in inducing β-turn and 310/α-helix in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Photoprotection and Supramolecular Chemistry

- Photoreleasable Protecting Group for Carboxylic Acids : The compound has been proposed as a photoremovable protecting group for carboxylic acids, emphasizing its role in light-sensitive applications in chemistry (Klan et al., 2000).

- Formation of Supramolecular Architectures : Its derivatives play a role in forming supramolecular architectures through hydrogen bonding, which is fundamental in the field of crystal engineering and host-guest chemistry (Wang et al., 2011).

Insulin-Mimetic Activities and Metal Complex Synthesis

- Metal Complexes with Insulin-Mimetic Activities : Research indicates the potential of this compound derivatives in forming metal complexes with insulin-mimetic activities, crucial for therapeutic applications (Nakai et al., 2005).

Peptide Synthesis and Bioconjugation

- Amide Formation in Aqueous Media : The compound has been studied in the context of amide formation mechanisms, particularly for bioconjugation in aqueous media, which is vital in peptide synthesis and drug development (Nakajima & Ikada, 1995).

Mechanism of Action

Target of Action

Piperidine derivatives, which include 2,6-dimethylpiperidine-3-carboxylic acid, are known to play a significant role in the pharmaceutical industry .

Mode of Action

A study on the denitrification mechanisms of piperidine and its methylated derivatives, including 2,6-dimethylpiperidine, suggests that these molecules locate at the mo top site via the n atom and the molecular planes parallel with the mop surface . This could provide some insight into the potential mode of action of this compound.

properties

IUPAC Name |

2,6-dimethylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOFKOUWZOQMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)

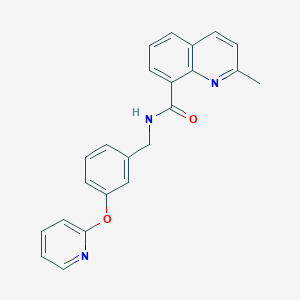

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)